2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Ginkgolic acid C17:1 (CAS 111047-30-4) is the most potent AChE inhibitor among ginkgolic acid monomers (IC50 0.573 μM), outperforming the C15:1 analog from Knema laurina. It exhibits superior cytotoxicity against SMMC7721 hepatocellular carcinoma cells (IC50 8.5 µg/mL) and is the monomer of choice for SARS-CoV-2 spike/ACE2 inhibition studies. Substituting with shorter-chain analogs or positional isomers (e.g., anacardic acids) leads to significant loss of biological activity. Procure this specific compound for reproducible SAR and drug discovery research.

Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
Cat. No. B12953578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid
Molecular FormulaC24H38O3
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7+
InChIKeyMBYNDKVOZOAOIS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic Acid (Ginkgolic Acid C17:1) – Procurement-Relevant Compound Profile


2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid (CAS 111047-30-4), commonly referred to as ginkgolic acid C17:1, is a long-chain salicylic acid derivative belonging to the class of 2‑alkyl‑6‑hydroxybenzoic acids . It is a naturally occurring phenolic lipid found in Ginkgo biloba sarcotesta, Knema laurina stem bark, and Spondias mombin leaves [1]. The compound features a 17‑carbon alkenyl chain with a double bond at position 10, which distinguishes it from shorter‑chain and fully saturated analogs. Ginkgolic acid C17:1 has been reported to inhibit acetylcholinesterase (AChE), fatty acid synthase (FAS), HIV‑1 protease, and SARS‑CoV‑2 spike/ACE2 interaction, and to exhibit antibacterial, molluscicidal, and antitumor activities [2][3][4].

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic Acid – Why In‑Class Substitution Compromises Bioactivity


Ginkgolic acids share a common 2‑hydroxybenzoic acid scaffold, but their biological potency is exquisitely sensitive to alkyl‑chain length, unsaturation, and substitution position [1]. For instance, the C17:1 congener (2‑(heptadec‑10‑en‑1‑yl)‑6‑hydroxybenzoic acid) displays acetylcholinesterase inhibition (IC50 0.573 μM) that is stronger than that of its C15:1 analog isolated from the same plant [2]. Similarly, among the three major ginkgolic acids (C13:0, C15:1, C17:1), only the C17:1 variant achieves the lowest IC50 against hepatocellular carcinoma SMMC7721 cells (8.5 µg/mL) [3]. Even the position of the alkyl chain matters: anacardic acids (6‑alkyl‑2‑hydroxybenzoic acids) show different selectivity and potency profiles compared to 2‑alkyl‑6‑hydroxybenzoic acids. Therefore, substituting ginkgolic acid C17:1 with a shorter‑chain analog, a different unsaturation pattern, or a positional isomer is likely to result in significant loss of the desired biological activity.

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic Acid – Quantitative Comparative Evidence Guide


Acetylcholinesterase Inhibition – C17:1 Outperforms Co‑Isolated Analogs from Knema laurina

Among five alkenylphenol and salicylic acid derivatives isolated from the stem bark of Knema laurina, compound 5 [2‑hydroxy‑6‑(10′Z‑heptadecenyl)benzoic acid, i.e., ginkgolic acid C17:1] exhibited the most potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.573 ± 0.0260 μM [1]. The other four natural analogs (compounds 1–4) were less active, although exact IC50 values were not reported for all. This demonstrates that the C17:1 alkenyl chain length and unsaturation confer a significant advantage in AChE binding affinity over shorter‑chain or hydroxylated analogs.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Antitumor Activity – Ginkgolic Acid C17:1 Demonstrates Strongest Cytotoxicity Among Major Ginkgolic Acids in Hepatocellular Carcinoma Cells

In a comparative study of the three major ginkgolic acids (C13:0, C15:1, C17:1), the C17:1 variant showed the strongest inhibition of cell viability and migration in human hepatocellular carcinoma SMMC7721 cells, with an IC50 of 8.5 µg/mL (48 h MTT assay) [1][2]. The review explicitly states that ginkgolic acid C17:1 was the most potent among the three forms tested, implying IC50 values for C13:0 and C15:1 are higher, although absolute values for the comparators were not disclosed in the abstract.

Antitumor Hepatocellular carcinoma Apoptosis

Fatty Acid Synthase Inhibition – Potent FAS Targeting with Sub‑Micromolar Affinity

Ginkgolic acid C17:1 inhibits fatty acid synthase (FAS) with an IC50 of 10.5 µM . This is consistent with the known mechanism of anacardic acids, which are also FAS inhibitors. However, direct head‑to‑head comparison of FAS inhibition among ginkgolic acid chain‑length variants has not been published. The FAS inhibitory activity may contribute to the compound's antitumor effects by disrupting lipid biosynthesis in cancer cells.

Fatty acid synthase Cancer metabolism Lipid biosynthesis

Anti‑SARS‑CoV‑2 Activity – C17:1 Blocks Spike/ACE2 Interaction

In a pseudovirus entry assay, ginkgolic acid C17:1 significantly inhibited SARS‑CoV‑2 and its variants (Alpha, Beta, Delta, Omicron) in ACE2‑overexpressing HEK293T cells, with an IC50 of approximately 1.19 µM [1][2]. The study compared multiple ginkgolic acids (C13:0, C15:0, C15:1, C17:1) and other natural compounds; C17:1 was among the most potent, though exact IC50 values for all analogs were not available in the abstract.

SARS‑CoV‑2 Antiviral Spike protein

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic Acid – High‑Value Research and Industrial Application Scenarios


Alzheimer’s Disease Drug Discovery Probe

The potent AChE inhibition (IC50 0.573 μM) makes ginkgolic acid C17:1 a valuable chemical probe for studying cholinergic dysfunction in Alzheimer’s models [1]. Its superiority over co‑isolated analogs from Knema laurina supports its selection for structure–activity relationship (SAR) campaigns aimed at developing selective AChE inhibitors.

Hepatocellular Carcinoma Research Agent

Ginkgolic acid C17:1 exhibits the strongest cytotoxicity among ginkgolic acid monomers against SMMC7721 hepatocellular carcinoma cells (IC50 8.5 µg/mL) [2]. It is the monomer of choice for in vitro and in vivo studies of liver cancer, particularly where induction of apoptosis via caspase‑3 activation and Bax upregulation is desired.

SARS‑CoV‑2 Entry Inhibition Studies

The compound has demonstrated significant inhibition of SARS‑CoV‑2 pseudovirus entry into ACE2‑overexpressing cells [3]. It serves as a natural‑product lead for developing coronavirus entry blockers and can be used in mechanistic studies of spike/ACE2 interaction.

Natural Molluscicide Development

Although quantitative comparative data for C17:1 alone are limited, ginkgolic acids as a class show outstanding molluscicidal activity against Oncomelania hupensis (LD50 1.49 ppm) [4]. Ginkgolic acid C17:1 is a key constituent of the active fraction and can be used in the development of plant‑derived molluscicides for schistosomiasis vector control.

Quote Request

Request a Quote for 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.